

Fungal Species Known to Produce Patulin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fungal species known to produce the mycotoxin **patulin**. The document summarizes quantitative data on **patulin** production, details experimental protocols for its detection and quantification, and visualizes the core biosynthetic pathway.

Introduction to Patulin and Producing Fungi

Patulin is a toxic secondary metabolite produced by a variety of filamentous fungi.[1][2][3] It is a polyketide lactone that poses a significant concern for food safety, particularly in fruits and their derived products.[1][4] The presence of **patulin** in food and feed is regulated in many countries due to its potential adverse health effects, including immunological, neurological, and gastrointestinal issues.

The primary fungal genera associated with **patulin** production are Penicillium, Aspergillus, and Byssochlamys. However, species within other genera such as Paecilomyces have also been identified as producers.

Patulin-Producing Fungal Species

A diverse range of fungal species have been confirmed to produce **patulin**. The most significant producers and the substrates they commonly contaminate are listed below.

Foundational & Exploratory





Major **Patulin**-Producing Genera and Species:

•	Penicillium: This genus includes the most notorious patulin producer, Penicillium expansum, which is the primary cause of blue mold rot in apples and pears. Other patulin -producing Penicillium species include:
	P. griseofulvum
	P. carneum
	P. clavigerum
	P. concentricum
	P. coprobium
	P. dipodomyicola
	P. glandicola
	P. gladioli
	P. marinum
	P. paneum
	P. sclerotigenum
	P. vulpinum
•	Aspergillus: Several species within this genus are known to produce patulin , with Aspergillus clavatus being a notable example, often found on malting barley. Other producing species include:
	A. giganteus
	A. longivesica



- Byssochlamys: This genus is particularly relevant to the fruit juice industry due to the heat
 resistance of its ascospores. Byssochlamys nivea is a confirmed patulin producer. While
 some older studies reported B. fulva as a producer, more recent research suggests it lacks
 the necessary genes for patulin biosynthesis.
- Paecilomyces: Certain strains of Paecilomyces saturatus have been shown to produce patulin.

Quantitative Patulin Production

The quantity of **patulin** produced by fungi is highly dependent on the species and strain, as well as environmental factors such as temperature, pH, and water activity (aw). The following tables summarize quantitative data from various studies.

Table 1: Patulin Production by Penicillium Species



Fungal Species	Strain(s)	Substrate	Temperat ure (°C)	Incubatio n Time	Patulin Concentr ation	Referenc e
P. expansum	PE39	Apples	25	7 days	4193 ± 294 μg/kg	
P. expansum	PE51	Apples	25	7 days	2883 ± 578 μg/kg	
P. expansum	NRRL 35695	Czapek glucose agar	25	-	High production	
P. expansum	MDR isolates	In vitro	-	-	252.7 to 826 μg/g	
P. expansum	Sensitive isolates	In vitro	-	-	210.7 to 409.8 μg/g	
P. expansum	MDR isolates	Apple fruit	-	-	0.2 to 32.5 μg/g	
P. expansum	Sensitive isolates	Apple fruit	-	-	0.34 to 13.35 μg/g	
P. griseofulvu m	PG12	Apples	25	7 days	1700 ± 90 μg/kg	
P. griseofulvu m	PG30	Apples	25	7 days	2700 ± 150 μg/kg	

Table 2: Patulin Production by Aspergillus Species



Fungal Species	Strain(s)	Substrate	Temperat ure (°C)	Incubatio n Time	Patulin Concentr ation	Referenc e
A. clavatus	Not specified	Malted wheat	16	-	up to 22.4 mg/kg	
A. clavatus	Not specified	Malted barley	16	-	Strain dependent, higher than at 25°C	

Table 3: Patulin Production by Byssochlamys Species

Fungal Species	Strain(s)	Substrate	Temperat ure (°C)	Incubatio n Time	Patulin Concentr ation	Referenc e
B. nivea	ATCC 24008	Clarified apple juice (PET)	21	14 days	146.5 μg/kg	
B. fulva	IOC 4518	Clarified apple juice (PET)	30	14 days	up to 212.5 μg/kg	-
B. fulva	Not specified	Concord grape juice	18	25 days	Highest concentrati on	

Experimental Protocols Fungal Cultivation for Patulin Production

Objective: To cultivate patulin-producing fungi under conditions that promote toxin synthesis.

Materials:

• Potato Dextrose Agar (PDA) or Czapek-Dox liquid medium.



- Spore suspension of the desired fungal strain (e.g., Penicillium expansum).
- · Sterile petri dishes or flasks.
- Incubator.

Procedure:

- Inoculation:
 - \circ For solid media (PDA): Inoculate the center of a PDA plate with a 5 μL spore suspension (e.g., 5 x 106 spores/mL).
 - For liquid media (Czapek-Dox): Inoculate the liquid medium with the fungal strain.
- Incubation:
 - Incubate the cultures in the dark at a controlled temperature. Optimal temperatures for patulin production can vary but are often around 25°C.
 - Incubation time can range from several days to weeks, with patulin levels often increasing
 up to a certain point before potentially declining. For P. expansum on PDA, a 2-week
 incubation is suggested.
- Harvesting (from liquid culture):
 - After the incubation period, separate the fungal mycelium from the culture medium by filtration. The patulin will be present in the liquid medium.

Patulin Extraction and Quantification by HPLC

Objective: To extract **patulin** from a sample matrix and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

- Ethyl acetate.
- Sodium carbonate solution.



- Glacial acetic acid.
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).
- HPLC system with a UV or Diode Array Detector (DAD).
- C18 reversed-phase HPLC column.
- Patulin standard solution.
- Mobile phase (e.g., acetonitrile/water mixture).

Procedure:

- Extraction:
 - Liquid Samples (e.g., apple juice, culture filtrate):
 - 1. Acidify the sample with glacial acetic acid.
 - 2. Extract the **patulin** into ethyl acetate by vigorous shaking in a separatory funnel. Repeat the extraction multiple times.
 - 3. Combine the ethyl acetate extracts and wash with a sodium carbonate solution to remove interfering acidic compounds.
 - Solid Samples (e.g., apple tissue):
 - 1. Homogenize the sample.
 - 2. Treat with pectinase to break down the plant tissue.
 - 3. Proceed with the liquid-liquid extraction as described above.
- Cleanup (Solid-Phase Extraction SPE):
 - 1. Condition the SPE cartridge with an appropriate solvent (e.g., acetonitrile).
 - 2. Equilibrate the cartridge with a suitable buffer.



- 3. Load the sample extract onto the cartridge.
- 4. Wash the cartridge to remove impurities.
- 5. Elute the **patulin** with a solvent like acetonitrile.
- HPLC Analysis:
 - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
 - 2. Inject a known volume of the reconstituted sample into the HPLC system.
 - 3. Separate the components on a C18 column using an isocratic mobile phase.
 - 4. Detect **patulin** by its UV absorbance, typically at a wavelength of 276 nm.
 - 5. Quantify the **patulin** concentration by comparing the peak area of the sample to a standard curve prepared from known concentrations of a **patulin** standard.

Mandatory Visualizations Patulin Biosynthesis Pathway

The biosynthesis of **patulin** is a complex process involving a cluster of 15 genes (patA to patO). The pathway begins with the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. A series of enzymatic reactions then convert 6-MSA through several intermediates to the final **patulin** molecule.





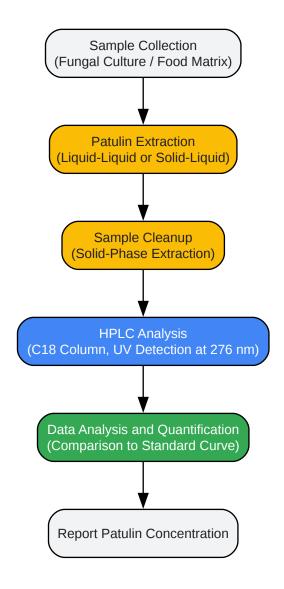
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Caption: The biosynthetic pathway of **patulin**, illustrating the key intermediates and enzymes involved.

Experimental Workflow for Patulin Analysis

The following diagram outlines the general workflow for the analysis of **patulin** from a fungal culture or food matrix.





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Caption: A generalized workflow for the extraction and quantification of **patulin**.

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